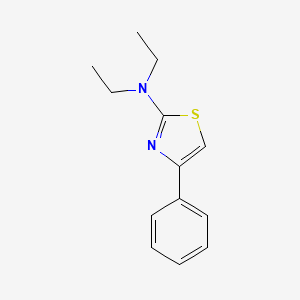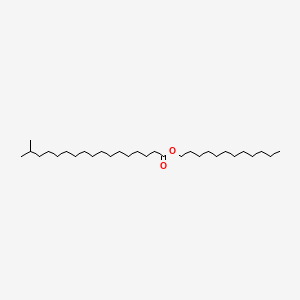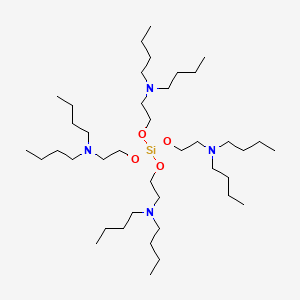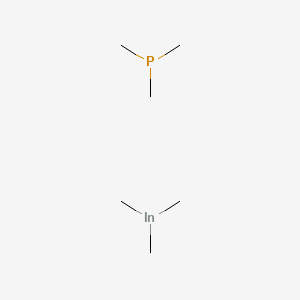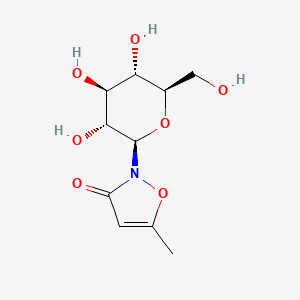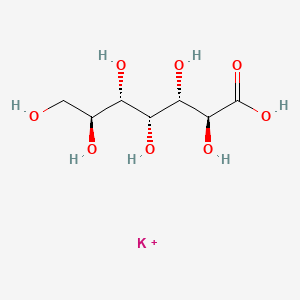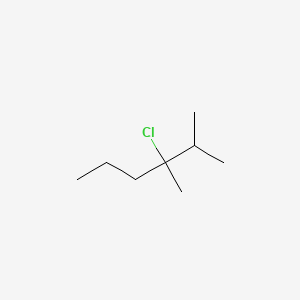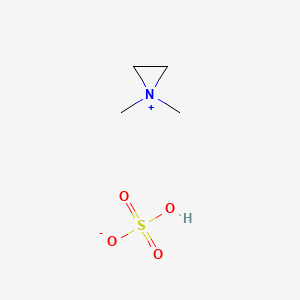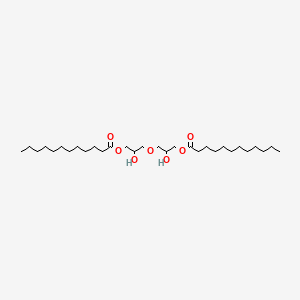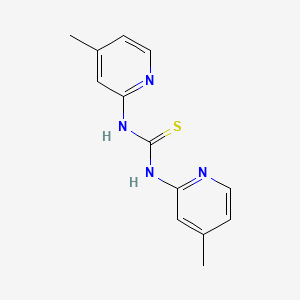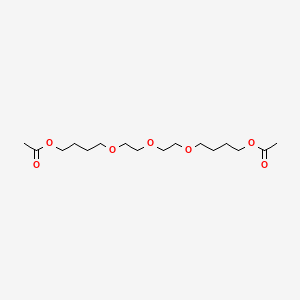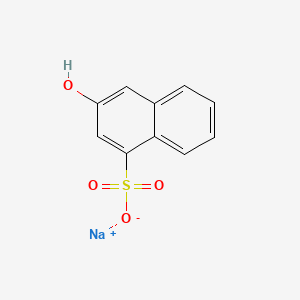
Isohexadecen-1-al
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isohexadecen-1-al is an organic compound with the molecular formula C16H30O. It is an aldehyde with a long hydrocarbon chain, making it a significant compound in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isohexadecen-1-al can be synthesized through several methods, including the oxidation of primary alcohols and the cleavage of alkenes . One common method involves the reduction of esters using diisobutylaluminum hydride (DIBAL-H) to form the aldehyde .
Industrial Production Methods
In industrial settings, this compound can be produced through oligomerization and hydrogenation processes. For example, the oligomerization of isobutylene followed by hydrogenation can yield isohexadecane, which can then be oxidized to form this compound .
Análisis De Reacciones Químicas
Types of Reactions
Isohexadecen-1-al undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form primary alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted aldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isohexadecen-1-al has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in the study of biochemical pathways involving aldehydes.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of isohexadecen-1-al involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can then undergo further reactions. It can also participate in redox reactions, influencing cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Hexadecane: A saturated hydrocarbon with similar chain length but lacks the aldehyde functional group.
Hexadecen-1-ol: An alcohol with a similar chain length but with a hydroxyl group instead of an aldehyde group.
Uniqueness
Isohexadecen-1-al is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions that are not possible with similar hydrocarbons or alcohols. This makes it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
85926-92-7 |
|---|---|
Fórmula molecular |
C16H30O |
Peso molecular |
238.41 g/mol |
Nombre IUPAC |
(E)-14-methylpentadec-2-enal |
InChI |
InChI=1S/C16H30O/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17/h11,13,15-16H,3-10,12,14H2,1-2H3/b13-11+ |
Clave InChI |
OZHDSYWNVZMQDW-ACCUITESSA-N |
SMILES isomérico |
CC(C)CCCCCCCCCC/C=C/C=O |
SMILES canónico |
CC(C)CCCCCCCCCCC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



